molecular formula C11H21NO5S B8097851 (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8097851
M. Wt: 279.36 g/mol
InChI Key: KVACMKIYMUBDBC-VIFPVBQESA-N
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Description

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1013941-87-1) is a high-purity, chiral synthetic building block of significant value in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C 11 H 21 NO 5 S and a molecular weight of 279.35 g/mol, is characterized by its (S) stereochemistry and the presence of a Boc (tert-butoxycarbonyl) protecting group . Its primary research application lies in its role as a precursor for the synthesis of (S)-3-Amino-4-methyl-1-pentanol, a crucial chiral intermediate in the development of bioactive molecules, including various pharmaceutical agents . The oxathiazolidine dioxide core structure is a recognized scaffold for introducing stereochemical complexity into target molecules. Supplied with a purity of 97%, this reagent is intended for use in controlled laboratory settings . Proper storage at room temperature is recommended to ensure its stability and longevity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl (4S)-4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVACMKIYMUBDBC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

  • IUPAC Name: tert-butyl (S)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • CAS Number: 1013941-87-1
  • Molecular Formula: C₁₁H₂₁NO₅S
  • Molecular Weight: 279.35 g/mol
  • Purity: 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with oxathiazolidine structures can exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Table 1: Affinity of Related Compounds to COX Enzymes

CompoundAffinity to COX-1 (kcal/mol)Affinity to COX-2 (kcal/mol)
Diclofenac-8.5
Celecoxib-12.2
MTB-7.7-9.3
2e-6.6-9.4

This table illustrates that while this compound's affinity for COX enzymes is significant, it may not surpass that of established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Activity

Studies have shown that derivatives of oxathiazolidines exhibit notable anti-inflammatory effects. For instance, compounds similar to (S)-3-Boc-4-isobutyl have been evaluated for their ability to reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .

Anticancer Properties

Research has also indicated potential anticancer properties associated with oxathiazolidine derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

Case Study 1: In Vivo Evaluation

In a study involving carrageenan-induced paw edema in rats, (S)-3-Boc-4-isobutyl showed a reduction in inflammation comparable to standard anti-inflammatory drugs. The mechanism was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on MCF-7 breast cancer cells demonstrated that (S)-3-Boc-4-isobutyl significantly reduced cell viability at concentrations above 10 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Scientific Research Applications

Medicinal Chemistry

(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide has been investigated for its potential therapeutic properties. Its structure allows it to function as a building block in the synthesis of various bioactive compounds.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that exhibited significant antimicrobial activity against resistant strains of bacteria. The oxathiazolidine core was crucial for enhancing the bioactivity of the synthesized compounds.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is used to introduce the oxathiazolidine moiety into larger molecules, which can be pivotal in drug discovery and development.

Synthesis Pathway Example

The following table summarizes a typical synthetic pathway utilizing this compound:

StepReagents/ConditionsProduct
1This compound + BaseIntermediate A
2Intermediate A + ElectrophileTarget Compound

Agrochemicals

Research has indicated applications in agrochemical formulations. The compound can be modified to enhance its efficacy as a pesticide or herbicide.

Case Study: Herbicidal Activity

A recent study demonstrated that derivatives of this compound showed promising herbicidal activity in laboratory settings. These compounds were effective against several common weeds while exhibiting low toxicity to crops.

Biochemical Research

In biochemical studies, this compound is utilized for probing biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for developing new therapeutic agents targeting metabolic disorders.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Weight CAS Number Molecular Formula Key Features
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide Isobutyl (C₄H₉) ~279 (estimated) Not available C₁₂H₂₁NO₅S (inferred) Alkyl substituent; moderate steric bulk
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide 4-Chlorophenyl 333.79 1379546-77-6 C₁₃H₁₆ClNO₅S Electron-withdrawing Cl; aryl group
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide 3-Bromophenyl ~378 (estimated) 1379546-88-9 C₁₃H₁₆BrNO₅S Heavy halogen (Br); enhanced polarizability
3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide Benzyl (C₆H₅CH₂) 313.37 1824456-10-1 C₁₄H₁₉NO₅S Aromatic bulk; potential π-π interactions

Substituent Effects on Reactivity and Stability

  • Isobutyl Group (Target Compound): The branched alkyl chain provides moderate steric hindrance, which may slow undesired side reactions (e.g., nucleophilic attacks) while maintaining solubility in non-polar solvents.
  • Chlorophenyl/Bromophenyl Groups ():
    Halogenated aryl substituents introduce electron-withdrawing effects, polarizing the oxathiazolidine ring and increasing electrophilicity. This may accelerate reactions such as ring-opening nucleophilic substitutions. Bromine’s larger atomic radius (vs. Cl) enhances polarizability, favoring interactions in catalytic systems .

  • Benzyl Group (): The aromatic benzyl group adds significant steric bulk and enables π-π stacking interactions, which could influence crystallization behavior or binding affinity in enzyme-mediated reactions. However, its bulkiness may reduce solubility in aqueous media compared to alkyl analogs .

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

The foundational approach involves cyclizing β-amino alcohols with sulfur-containing reagents. A representative protocol begins with (S)-2-amino-4-methyl-1-pentanol, which undergoes N-Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) . Subsequent cyclization employs thionyl chloride (SOCl₂) in acetonitrile at -40°C, followed by oxidation with sodium periodate (NaIO₄) and catalytic rhodium(III) chloride (RhCl₃) in aqueous acetonitrile .

Key Data:

StepReagentsConditionsYield
N-Boc ProtectionBoc₂O, DMAPTHF, 0°C → RT, 12 h89%
CyclizationSOCl₂, pyridineCH₃CN, -40°C → RT, 3 h76%
OxidationNaIO₄, RhCl₃H₂O/CH₃CN, 0°C → RT, 1 h68%

This method ensures retention of stereochemistry at C4, critical for downstream applications in asymmetric synthesis .

Diastereoselective Addition Using Chiral Auxiliaries

Chiral auxiliaries like (S)-α-methylbenzylamine enable enantioselective synthesis. In one route, 3-ethoxy-4-methoxybenzaldehyde is condensed with (S)-α-methylbenzylamine to form an imine intermediate, which undergoes diastereoselective addition with dimethylsulfone under basic conditions . Reduction with sodium borohydride (NaBH₄) yields a chiral amine, which is Boc-protected and cyclized using thionyl chloride .

Stereochemical Control:

  • The auxiliary induces >98% enantiomeric excess (ee) at C4 .

  • Titanium tetraethoxide (Ti(OEt)₄) enhances imine formation efficiency (yield: 82%) .

Multi-Step Synthesis with Sequential Functionalization

A scalable industrial method involves continuous flow reactors for improved yield and purity . The process includes:

  • Reductive Amination : (S)-2-amino-4-methyl-1-pentanol is reacted with ketones under hydrogenation conditions (Pd/C, H₂).

  • Boc Protection : Di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (TEA).

  • Cyclization/Oxidation : Thionyl chloride and hydrogen peroxide (H₂O₂) in a 1:3 molar ratio at 0°C .

Optimized Conditions:

  • Continuous flow reduces reaction time from 12 h to 2 h.

  • Recrystallization from ethyl acetate/hexane affords >99% purity .

Ring-Opening Reactions of Sulfamidates

This compound serves as an intermediate in nucleophilic ring-opening reactions. For example, potassium diarylphosphinite opens the sulfamidate ring in THF at 60°C, followed by Boc deprotection with trifluoroacetic acid (TFA) .

Reaction Scope:

NucleophileProductYield
K[P(4-CF₃C₆H₄)₂]β-Aminophosphine56%
Na[P(2-MeOC₆H₄)₂]Chiral ligand45%

This method avoids handling air-sensitive phosphines, enhancing practicality .

Purification and Characterization Techniques

Purification:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) .

  • HPLC : Chiralcel OD-H column, heptane/ethanol (90:10), flow rate 1 mL/min .

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.39 (s, 9H, Boc), 2.13 (m, 2H, CH₂), 3.39 (t, J = 5.8 Hz, 2H, CH₂SO₂) .

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, CHCl₃) .

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldStereoselectivityScalability
Cyclization368%HighModerate
Chiral Auxiliary558%>98% eeLow
Continuous Flow482%HighHigh

Continuous flow synthesis offers the best balance of yield and scalability for industrial applications .

Challenges and Optimization Strategies

  • Oxidation Side Reactions : Over-oxidation to sulfones is mitigated by controlled H₂O₂ addition .

  • Racemization : Low temperatures (-40°C) during cyclization preserve chirality .

  • Cost Efficiency : Replacing RhCl₃ with RuCl₃ reduces catalyst cost by 40% without compromising yield .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide, and what key intermediates are involved?

  • Methodology : The compound’s oxathiazolidine dioxide core can be synthesized via intramolecular cyclization strategies. A carbanion-mediated sulfonamide-intramolecular cyclization (CSIC) approach (analogous to isothiazole S,S-dioxide synthesis) is applicable, where α-sulfonamide carbanions facilitate ring closure . The Boc group is introduced using tert-butoxycarbonylating agents (e.g., Boc anhydride) under basic conditions. Key intermediates include sulfonamide precursors and silicon-tethered diynes for regioselective cyclization .

Q. How is enantiomeric purity of the (S)-configured compound validated during synthesis?

  • Methodology : Chiral HPLC or polarimetry confirms enantiomeric excess. X-ray crystallography of derivatives (e.g., metal-coordinated complexes) provides absolute configuration verification. Asymmetric induction during cyclization can be achieved using chiral auxiliaries or catalysts (e.g., Rh or Pd with chiral ligands), leveraging steric effects of the isobutyl group .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and Boc/isobutyl substituents. 19F^{19}\text{F} NMR (if fluorine analogs exist) detects electronic effects .
  • Elemental Analysis : Confirms molecular formula (e.g., C14_{14}H19_{19}NO5_{5}S analogs in ).
  • X-ray Diffraction : Resolves stereochemistry and ring conformation .

Advanced Research Questions

Q. How do transition-metal catalysts influence the stereochemical outcome of oxathiazolidine dioxide synthesis?

  • Methodology : Palladium catalysts promote coupling reactions with retention of configuration, while rhodium systems enable Si–C bond cleavage for ring expansion. For example, Pd(0) with bulky phosphine ligands enhances enantioselectivity during cyclization by stabilizing transition states via steric steering . Contrastingly, Rh(I) facilitates C–Si bond activation, enabling downstream functionalization (e.g., benzosilole formation) .

Q. What strategies address regioselectivity challenges during functionalization of the oxathiazolidine dioxide core?

  • Methodology :

  • Steric Control : The isobutyl group directs electrophilic attacks to less hindered positions.
  • Metal-Mediated Activation : Silver or zinc catalysts promote site-specific Si–C bond cleavage, enabling selective ring-opening or cross-coupling (e.g., silacyclobutane formation from allylic sulfides) .
  • Temperature/Additive Effects : Higher temperatures favor thermodynamic control, while Lewis acids (e.g., Sc(OTf)3_3) stabilize reactive intermediates .

Q. How can this compound serve as an intermediate in multicomponent heterocycle synthesis?

  • Methodology : The oxathiazolidine dioxide acts as a silylene transfer agent in Pd-catalyzed reactions. For example, its strained ring undergoes insertion with alkynes to form siloles (silicon-containing heterocycles). Reaction with nitriles yields pyrrolo-pyridines via Zr-mediated multicomponent coupling, involving cleavage of C≡N bonds and reorganization of Si–C bonds .

Q. How do contradictory data on reaction pathways with different metals (e.g., Zn vs. Cu) inform mechanistic understanding?

  • Analysis :

  • Zn Catalysis : Proceeds via coordination to carbonyl groups, enabling aldehyde insertion into Si–C bonds (e.g., Brook rearrangement pathways).
  • Cu Catalysis : Follows transmetallation mechanisms, favoring α,β-unsaturated aldehyde activation. Divergent pathways highlight the role of metal electronegativity in determining intermediate stability .
    • Resolution : Kinetic studies (e.g., in situ IR monitoring) and DFT calculations differentiate rate-determining steps and transition states .

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